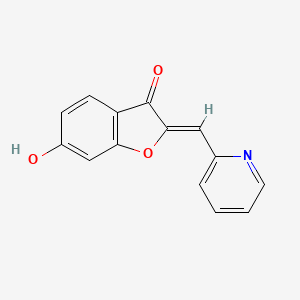

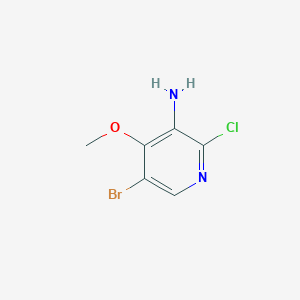

(2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2Z)-6-hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3(2H)-one, also known as 2Z-6-hydroxy-2-pyridin-2-ylmethylene-1-benzofuran-3-one, is a heterocyclic compound derived from the reaction between pyridine and benzofuran. This compound has been studied extensively for its wide range of biological activities, such as anti-inflammatory, antioxidant, anti-cancer, and anti-microbial properties. It is also used in the synthesis of several pharmaceuticals and has the potential to be used in the development of new drugs.

Aplicaciones Científicas De Investigación

Quantum Studies and Spectral Analysis

The novel compound 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) was synthesized, exhibiting significant spectral properties and quantum studies. This compound shows potential in advanced material sciences and spectroscopy due to its unique structural and spectral characteristics. Theoretical electronic absorption spectra in different solvents and the high stability of the structure are particularly noteworthy, indicating potential applications in fields requiring material stability and spectral analysis (Halim & Ibrahim, 2022).

Molecular Machines and Electronic Devices

A derivative from 2-pyridinecarboxaldehyde has shown potential in the construction of molecular machines and electronic devices. This compound exhibits E/Z isomerization induced by ultraviolet radiation, a property that could be harnessed for dynamic molecular and electronic systems (Gordillo et al., 2016).

Catalysis and Oxidation Activity

Certain compounds featuring (pyridin-2-ylmethylene) groups have been used to form Cu(II) complexes that exhibit good activity for aerobic oxidation of alcohols. This property is crucial in chemical industries for the synthesis of various compounds, indicating the potential use of these complexes in industrial catalysis (Jehdaramarn et al., 2018).

Antimicrobial Activity

Fused isatin and diazepine derivatives derived from 2-acetyl benzofuran have shown significant antimicrobial activity. This property is essential for the development of new pharmaceuticals and treatments for microbial infections (Kenchappa et al., 2017).

Luminescent Properties

Certain coordination polymers with pyridin-2-ylmethylene groups have demonstrated strong fluorescence at room temperature. These properties are valuable for the development of new materials in lighting and display technologies, as well as in sensing and imaging applications (Jiang et al., 2004).

Propiedades

IUPAC Name |

(2Z)-6-hydroxy-2-(pyridin-2-ylmethylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-10-4-5-11-12(8-10)18-13(14(11)17)7-9-3-1-2-6-15-9/h1-8,16H/b13-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLWADJKSRNLQP-QPEQYQDCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2473751.png)

amine](/img/structure/B2473752.png)

![N-(1-cyanocyclobutyl)-3-(2,2-dimethylpropyl)-N-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2473753.png)

![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2473754.png)

![4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide](/img/structure/B2473755.png)

![2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2473756.png)

![4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B2473757.png)

![3-[3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2473765.png)

![N-(sec-butyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2473768.png)